Ophiobolin B

准备方法

合成路线和反应条件

蛇形孢菌素B可以通过大肠杆菌中使用双功能萜类合酶来合成。 该酶催化链延长和环化,导致蛇形孢菌素B的产生 . 此外,代谢工程策略已应用于酿酒酵母中,以提高关键生物合成基因的表达并改善前体和辅因子的供应,从而实现蛇形孢菌素B的高产量 .

工业生产方法

蛇形孢菌素B的工业生产涉及使用工程化的微生物细胞工厂,例如大肠杆菌和酿酒酵母。 这些方法利用全细胞生物转化和代谢工程来优化生产过程并实现高产量 .

化学反应分析

Key Structural Features and Reactivity

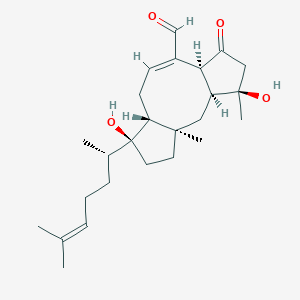

Ophiobolin B has a molecular formula of C25H38O4 and a molecular weight of 402.6 g/mol . The presence of a hydroxy group at C3 and an aldehyde at C21, along with a cis ring structure between rings A and B, are crucial for the strong bioactivity observed in ophiobolins .

Chemical Reactions and Cytotoxicity Mechanism

Ophiobolin A, a related compound, reacts with phosphatidylethanolamine (PE) in cells, forming pyrrole-containing covalent adducts, which leads to lipid bilayer destabilization and cytotoxicity . This reaction follows a Paal-Knorr mechanism, where the primary amine of PE reacts with Ophiobolin A .

It is worth noting that the stereochemistry of ophiobolins can significantly impact their reactivity. For instance, 6-epi-ophiobolin A is 40-fold less cytotoxic than ophiobolin A, which is attributed to differences in the rate of pyrrole adduct formation .

科学研究应用

Antimicrobial Activity

Ophiobolin B exhibits significant antimicrobial properties, particularly against various fungal species. Research has shown that it can inhibit the growth of several zygomycetes, with minimal inhibitory concentration (MIC) values ranging from 3.175 µg/mL to higher concentrations depending on the organism tested . Notably, it has demonstrated effectiveness against pathogens such as Aspergillus flavus and Candida albicans, making it a potential candidate for developing antifungal treatments.

Table 1: Antimicrobial Efficacy of this compound

| Fungal Species | MIC (µg/mL) |

|---|---|

| Aspergillus flavus | 3.175 |

| Candida albicans | 5.000 |

| Trichophyton mentagrophytes | 2.500 |

Phytotoxic Properties

This compound has been identified as a potent phytotoxin, affecting various plant species. Its phytotoxicity is primarily attributed to its ability to disrupt cellular processes in plants, leading to growth inhibition and cell death. This property is particularly useful in agricultural applications for controlling unwanted vegetation and pathogens.

Case Study: Phytotoxic Effects on Crop Plants

In a study examining the effects of this compound on Arabidopsis thaliana, researchers reported significant reductions in root elongation and overall plant biomass when treated with varying concentrations of the compound . This suggests its potential use as a bioherbicide.

Cytotoxic Activity

The cytotoxic effects of this compound have been extensively studied, especially concerning cancer cells. It has shown promise in inhibiting the proliferation of various human cancer cell lines, making it an attractive candidate for cancer therapy research.

Nematocidal Activity

This compound has also been noted for its nematocidal properties, particularly against plant-parasitic nematodes like Caenorhabditis elegans. Studies indicate that it can effectively reduce nematode populations in agricultural settings, providing a natural alternative to chemical nematicides .

Table 2: Nematocidal Activity of this compound

| Nematode Species | Effective Dose (µg/mL) |

|---|---|

| Caenorhabditis elegans | 10 |

Potential Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications beyond antimicrobial and cytotoxic effects. Its role as a calmodulin antagonist positions it as a tool for studying calcium signaling pathways in cells . Furthermore, ongoing research is exploring its potential in treating multidrug-resistant cancers due to its ability to reverse drug resistance mechanisms .

作用机制

蛇形孢菌素B通过抑制植物细胞中的质子外排和钾离子吸收来发挥其作用。 它还通过靶向特定的分子途径诱导某些细胞类型的凋亡 . 该化合物的作用机制涉及抑制关键酶和破坏细胞过程 .

相似化合物的比较

生物活性

Ophiobolin B is a sesterterpenoid compound primarily derived from fungi, particularly from the genus Bipolaris. This compound has garnered attention due to its diverse biological activities, including antifungal, anticancer, and phytotoxic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by its unique sesterterpene structure, which includes multiple functional groups that contribute to its bioactivity. The presence of hydroxyl groups and an aldehyde moiety plays a critical role in its interaction with biological targets.

Antifungal Activity

This compound exhibits significant antifungal properties against various fungal pathogens. It has been shown to inhibit the growth of zygomycetes, with minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/mL depending on the species tested. Notably, it was found to be effective against Aspergillus flavus and Candida albicans, demonstrating its potential as an antifungal agent in agricultural and clinical settings.

| Fungal Species | MIC (µg/mL) |

|---|---|

| Aspergillus flavus | 25-50 |

| Candida albicans | 25-50 |

| Trichophyton mentagrophytes | 50 |

| Mucor circinelloides | 3.175-50 |

Anticancer Activity

Research has highlighted the anticancer potential of this compound, particularly in leukemia cell lines. Studies indicate that this compound induces apoptosis at nanomolar concentrations, making it a promising candidate for cancer therapy. The compound's mechanism involves the disruption of mitochondrial function and metabolic pathways.

- Case Study : A study utilizing isotopic tandem orthogonal proteolysis activity-based protein profiling (isoTOP-ABPP) demonstrated that this compound covalently interacts with proteins involved in the mitochondrial electron transport chain, specifically targeting complex IV components such as COX5A and HIG2DA. This interaction leads to an initial spike in ATP production followed by mitochondrial dysfunction and cell death .

The biological activity of this compound can be attributed to several mechanisms:

- Mitochondrial Disruption : this compound activates mitochondrial respiration, leading to altered ATP levels and ultimately cell death.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, making it effective against various cancer types.

- Phytotoxic Effects : In agricultural contexts, this compound exhibits phytotoxicity, affecting plant growth and development.

Structure-Activity Relationship

The structure-activity relationship (SAR) studies have identified key structural features essential for the bioactivity of this compound:

- Hydroxyl Group at C3 : Critical for strong activity.

- Aldehyde at C21 : Enhances interaction with biological targets.

- A/B-Cis Ring Structure : Necessary for maintaining bioactivity.

属性

IUPAC Name |

(1R,3S,4R,7S,8E,11R,12S)-4,12-dihydroxy-1,4-dimethyl-12-[(2S)-6-methylhept-5-en-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O4/c1-16(2)7-6-8-17(3)25(29)12-11-23(4)13-19-22(20(27)14-24(19,5)28)18(15-26)9-10-21(23)25/h7,9,15,17,19,21-22,28-29H,6,8,10-14H2,1-5H3/b18-9-/t17-,19-,21+,22+,23+,24+,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRLPRKYTRWOES-PCQMDVLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1(CCC2(C1CC=C(C3C(C2)C(CC3=O)(C)O)C=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC=C(C)C)[C@]1(CC[C@]2([C@H]1C/C=C(\[C@@H]3[C@H](C2)[C@](CC3=O)(C)O)/C=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5601-74-1 | |

| Record name | Ophiobola-7,19-dien-25-al, 3,14-dihydroxy-5-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005601741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。